molecular formula C13H16BrNO B14042577 4-(1-(3-Bromophenyl)cyclopropyl)morpholine CAS No. 2007921-15-3

4-(1-(3-Bromophenyl)cyclopropyl)morpholine

Cat. No.: B14042577
CAS No.: 2007921-15-3
M. Wt: 282.18 g/mol
InChI Key: BTVWOHKMJUZMQF-UHFFFAOYSA-N
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Description

4-(1-(3-Bromophenyl)cyclopropyl)morpholine is an organic compound that features a morpholine ring substituted with a cyclopropyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-Bromophenyl)cyclopropyl)morpholine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Bromination: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide.

    Morpholine Ring Formation: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an amine and an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Bromophenyl)cyclopropyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(1-(3-Bromophenyl)cyclopropyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(3-Bromophenyl)cyclopropyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)morpholine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    4-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom in a different position, leading to different chemical properties.

    4-(1-(4-Bromophenyl)cyclopropyl)morpholine: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

4-(1-(3-Bromophenyl)cyclopropyl)morpholine is unique due to the presence of both the cyclopropyl and bromophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

2007921-15-3

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

4-[1-(3-bromophenyl)cyclopropyl]morpholine

InChI

InChI=1S/C13H16BrNO/c14-12-3-1-2-11(10-12)13(4-5-13)15-6-8-16-9-7-15/h1-3,10H,4-9H2

InChI Key

BTVWOHKMJUZMQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)N3CCOCC3

Origin of Product

United States

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